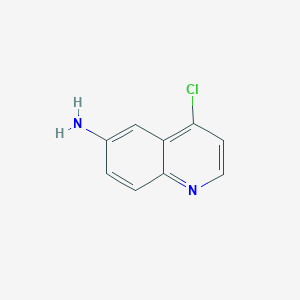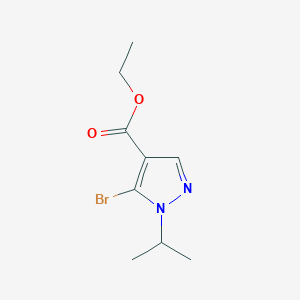
Ethyl 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylate
Descripción general
Descripción
“Ethyl 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylate” is a chemical compound with the molecular formula C9H13BrN2O2 . It has an average mass of 261.116 Da and a monoisotopic mass of 260.016022 Da .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “Ethyl 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylate”, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A unique fragment combination mode [NC] + [CC] + [N] has been described that produces multi-substituted Pyrazoles .
Molecular Structure Analysis
The molecular structure of “Ethyl 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylate” consists of a pyrazole ring, which is a five-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 2, and three carbon atoms .
Chemical Reactions Analysis
Pyrazole compounds, including “Ethyl 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylate”, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .
Physical And Chemical Properties Analysis
“Ethyl 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylate” has a density of 1.7±0.1 g/cm3, a boiling point of 331.1±22.0 °C at 760 mmHg, and a flash point of 154.1±22.3 °C . Its exact mass is 217.969086 and it has a LogP value of 1.90 .
Aplicaciones Científicas De Investigación
Pyrazole Scaffold
- Scientific Field : Medicinal Chemistry, Drug Discovery, Agrochemistry, Coordination Chemistry, and Organometallic Chemistry .
- Summary of the Application : Pyrazoles have a wide range of applications in various scientific fields. Their popularity has skyrocketed since the early 1990s. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- Methods of Application or Experimental Procedures : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : The pyrazole moiety has many pharmacological functions and different synthesis techniques were discussed. This has led to the development of a wide range of bioactive chemicals .
-
Synthesis of 1,4’-Bipyrazoles
- Scientific Field : Organic Chemistry
- Summary of the Application : Pyrazoles can be used as starting materials in the synthesis of 1,4’-bipyrazoles .
- Methods of Application or Experimental Procedures : The specific procedures would depend on the exact reaction conditions and the other reactants involved .
- Results or Outcomes : The synthesis of 1,4’-bipyrazoles can lead to the creation of new compounds with potential applications in various fields .
-
Preparation of Solid Hexacoordinate Complexes
- Scientific Field : Coordination Chemistry
- Summary of the Application : Pyrazoles can be used in the preparation of solid hexacoordinate complexes .
- Methods of Application or Experimental Procedures : This involves reacting the pyrazole with dimethyl- and divinyl-tindichloride .
- Results or Outcomes : The preparation of these complexes can lead to the creation of new materials with unique properties .
-
Synthesis of Bioactive Compounds
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals .
- Methods of Application or Experimental Procedures : This involves using the pyrazole as a starting material in various synthetic reactions .
- Results or Outcomes : The synthesis of these bioactive compounds can lead to the development of new drugs or treatments .
-
Synthesis of 1,4’-Bipyrazoles
- Scientific Field : Organic Chemistry
- Summary of the Application : Pyrazoles can be used as starting materials in the synthesis of 1,4’-bipyrazoles .
- Methods of Application or Experimental Procedures : The specific procedures would depend on the exact reaction conditions and the other reactants involved .
- Results or Outcomes : The synthesis of 1,4’-bipyrazoles can lead to the creation of new compounds with potential applications in various fields .
-
Preparation of Solid Hexacoordinate Complexes
- Scientific Field : Coordination Chemistry
- Summary of the Application : Pyrazoles can be used in the preparation of solid hexacoordinate complexes .
- Methods of Application or Experimental Procedures : This involves reacting the pyrazole with dimethyl- and divinyl-tindichloride .
- Results or Outcomes : The preparation of these complexes can lead to the creation of new materials with unique properties .
-
Synthesis of Bioactive Compounds
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals .
- Methods of Application or Experimental Procedures : This involves using the pyrazole as a starting material in various synthetic reactions .
- Results or Outcomes : The synthesis of these bioactive compounds can lead to the development of new drugs or treatments .
Propiedades
IUPAC Name |
ethyl 5-bromo-1-propan-2-ylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-14-9(13)7-5-11-12(6(2)3)8(7)10/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFFWXCMGUSKSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





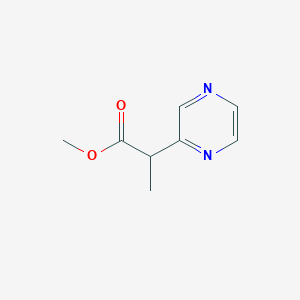
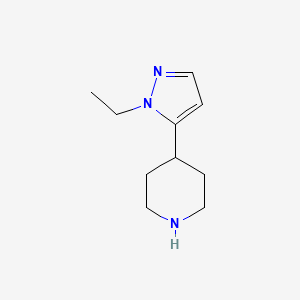
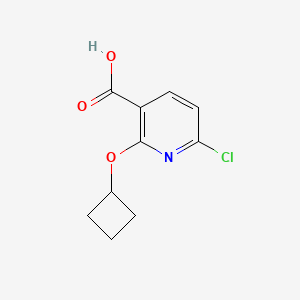
![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1429005.png)
![[4-(Propylsulfanyl)phenyl]methanol](/img/structure/B1429009.png)
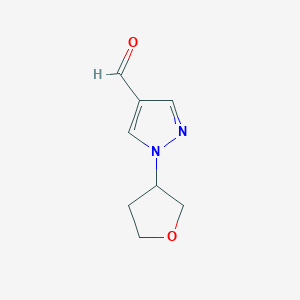


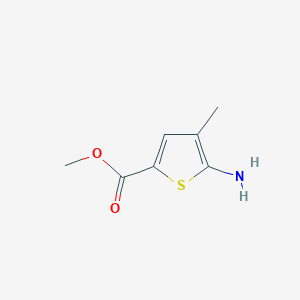

![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1429018.png)
